DL-Fluorocitric acid barium salt

Mitochondrial Metabolism Aconitase Inhibition Toxicology

DL-Fluorocitric acid barium salt is a direct, competitive aconitase inhibitor with 4-fold selectivity for the mitochondrial isoform (IC50 0.3 mM) over the cytosolic isoform (1.2 mM). Unlike fluoroacetate, it requires no metabolic activation, eliminating experimental lag time. At 0.5 mM in astrocyte-neuron co-culture, it selectively impairs glial metabolism without direct neurotoxicity. The barium salt form ensures superior stability and is the preferred substrate for IR spectroscopic identity verification. Standardized intracerebral dose of 0.8 nmol reliably induces focal seizures for reproducible epilepsy models.

Molecular Formula C6H5BaFO7
Molecular Weight 347.44 g/mol
CAS No. 100929-81-5
Cat. No. B019558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Fluorocitric acid barium salt
CAS100929-81-5
Molecular FormulaC6H5BaFO7
Molecular Weight347.44 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O.[Ba]
InChIInChI=1S/C6H7FO7.Ba/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);
InChIKeyJZXYXUPAJRFPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Fluorocitric Acid Barium Salt (CAS 100929-81-5): A Potent Aconitase Inhibitor for Metabolic and Neurobiological Research


DL-Fluorocitric acid barium salt is a biochemical reagent and a potent, competitive inhibitor of aconitase (aconitate hydratase, EC 4.2.1.3), a key enzyme in the tricarboxylic acid (TCA) cycle [1]. This compound is a synthetic derivative of citric acid, where a fluorine atom replaces a hydroxyl group. It is commonly used as a research tool to induce metabolic stress and to selectively disrupt glial cell metabolism, particularly in astrocytes, due to its ability to block the conversion of citrate to isocitrate, leading to citrate accumulation and energy depletion [2]. The barium salt form is often preferred for its stability and ease of handling in experimental protocols .

Why Substituting DL-Fluorocitric Acid Barium Salt with Other Aconitase Inhibitors Compromises Experimental Integrity


While several compounds are known to inhibit aconitase or disrupt the TCA cycle, substituting DL-fluorocitric acid barium salt with a generic alternative like fluoroacetate, sodium fluorocitrate, or other halocitrates is not scientifically equivalent. Each compound exhibits unique properties regarding potency, cellular uptake, metabolic conversion requirements, and off-target effects. For instance, fluoroacetate is a prodrug that requires metabolic activation to fluorocitrate, introducing variability and a significant lag time in its effects [1]. In contrast, fluorocitrate acts directly on aconitase. Furthermore, different salt forms (e.g., barium vs. sodium) can influence solubility, stability, and the ease with which the active fluorocitrate ion is delivered in specific experimental media . The barium salt is specifically noted for its convenience in certain analytical procedures, such as infrared spectroscopy [2]. These critical differences mean that direct, quantitative comparisons of experimental outcomes are only valid when the specific compound and formulation are consistently used.

Quantitative Evidence for the Differentiated Use of DL-Fluorocitric Acid Barium Salt in Research


Comparative Aconitase Inhibition Potency: Fluorocitrate vs. Fluoroacetate in Mitochondria

Fluorocitrate is a direct and more potent inhibitor of mitochondrial aconitase than its metabolic precursor, fluoroacetate. The effect of fluoroacetate develops at much higher concentrations and is dependent on respiratory substrates [1]. In experiments with isolated mitochondria, fluorocitrate demonstrates a clear inhibitory effect, while fluoroacetate requires metabolic conversion, leading to a delayed and weaker response [2].

Mitochondrial Metabolism Aconitase Inhibition Toxicology

Differential Inhibition of Aconitase Isoforms by Fluorocitrate

Fluorocitrate exhibits a marked difference in its inhibitory potency towards mitochondrial versus extramitochondrial (cytosolic) aconitate hydratase. The concentration required for 50% inhibition (IC50) of the mitochondrial enzyme is four times lower than that for the extramitochondrial enzyme, highlighting a significant subcellular selectivity [1]. This differential sensitivity is a key characteristic that defines its utility in studies focused on mitochondrial metabolism.

Enzyme Kinetics Aconitase Isozymes Subcellular Fractionation

Comparative Toxicity and Metabolic Activation: Fluorocitrate vs. Fluoroacetate In Vivo

While fluoroacetate is a well-known toxicant, its effects are entirely dependent on its in vivo conversion to fluorocitrate. When administered directly into the brain, fluorocitrate is approximately 100 times more toxic than fluoroacetate, underscoring that fluorocitrate is the ultimate toxic agent and that fluoroacetate's potency is limited by its rate of metabolic conversion and distribution [1]. Furthermore, fluoroacetate itself is not inherently toxic from a biochemical perspective; its toxicity is derived solely from the fluorocitrate it generates [2].

Neurotoxicity In Vivo Models Prodrug Metabolism

Fluorocitrate-Induced Glial Inhibition and Neuronal Impact in Co-Culture

Fluorocitrate is used as a specific glial metabolic inhibitor. At a concentration of 0.5 mM, it does not directly affect cell viability in either rat cortical astrocytes or neurons in monoculture, as measured by LDH release [1]. However, when astrocytes are pre-treated with fluorocitrate and then co-cultured with neurons, they fail to support neuronal viability and neurite outgrowth [2]. This demonstrates that the compound's primary effect is not overt cytotoxicity but a disruption of astrocyte metabolic support functions.

Astrocyte Metabolism Neuron-Glia Interaction Cell Viability

Analytical Utility: Barium Salt of Fluorocitrate for Infrared Spectroscopy

The barium salt form of fluorocitrate has been specifically selected and cited as the most convenient compound for infrared (IR) spectral analysis [1]. In a comparative study of synthetic and enzymatically synthesized fluorocitrate, the barium salt was used because it proved superior for generating clear and interpretable IR spectra, a quality not noted for other salt forms.

Analytical Chemistry Spectroscopy Compound Characterization

Dose-Dependent Gliotoxicity and Seizure Induction In Vivo

Intracortical microinjection of fluorocitrate in rats induces seizures and astrogliosis in a highly dose-dependent manner. A clear threshold was observed where doses of 0.8 nmol or greater consistently induced seizures, while lower doses (0.1 and 1 nmol) did not [1]. A significant increase in GFAP staining, a marker of astrocyte reactivity, was observed at doses of 0.8 nmol and above [2]. This demonstrates a quantifiable, dose-response relationship for glial disruption and epileptogenesis.

Gliotoxin Seizure Model Astrocyte Dysfunction

Optimal Application Scenarios for DL-Fluorocitric Acid Barium Salt Based on Quantitative Evidence


Selective Inhibition of Mitochondrial Aconitase in Subcellular Fractionation Studies

Utilize DL-fluorocitric acid barium salt to selectively inhibit the mitochondrial isoform of aconitase. The four-fold lower IC50 for the mitochondrial enzyme (0.3 mM) compared to the cytosolic isoform (1.2 mM) [1] makes it a precise tool for experiments designed to isolate the contribution of mitochondrial TCA cycle flux to overall cellular metabolism. This is particularly relevant for studies on mitochondrial dysfunction, oxidative stress, and energy metabolism.

Establishing a Robust In Vivo Model of Focal Epilepsy and Astrocytic Dysfunction

Employ fluorocitrate for intracerebral microinjections in rodent models to reliably induce focal seizures and astrogliosis. The quantitative evidence shows a clear threshold of 0.8 nmol for seizure induction and significant GFAP increase [1]. Using this specific dose allows for the creation of a reproducible model of temporal lobe epilepsy and glial pathology, while avoiding the confounding effects of systemic toxicity or non-specific damage associated with higher doses.

Investigating Astrocyte-Neuron Metabolic Coupling Without Direct Neuronal Cytotoxicity

Apply fluorocitrate at a concentration of 0.5 mM in astrocyte-neuron co-culture systems to specifically impair astrocyte metabolism without inducing direct cell death in either cell type [1]. This model is ideal for studying the mechanisms by which astrocytes provide metabolic and trophic support to neurons, including the roles of lactate shuttling, glutamate-glutamine cycling, and mitochondrial transfer, without the confounding variable of primary neurotoxicity.

Analytical Characterization of Fluorocitrate Batches via Infrared Spectroscopy

For quality control and analytical chemistry purposes, the barium salt form of DL-fluorocitric acid is the preferred substrate for preparing samples for infrared (IR) spectroscopy. This specific salt has been cited as the 'most convenient compound' for this technique [1], facilitating the verification of compound identity and purity in research and potentially in industrial settings where precise characterization is required.

Quote Request

Request a Quote for DL-Fluorocitric acid barium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.